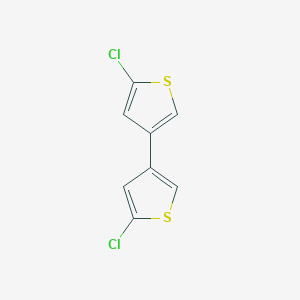

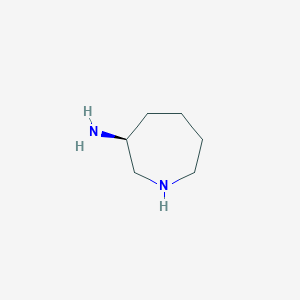

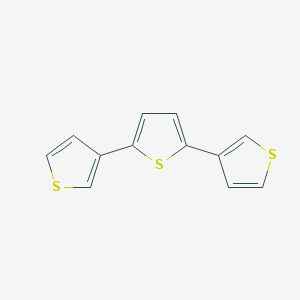

![molecular formula C13H8BrClN2 B186822 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine CAS No. 96464-10-7](/img/structure/B186822.png)

2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine

Übersicht

Beschreibung

“2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine” is a chemical compound with the linear formula C13H9BrN2 . It is a derivative of imidazo[1,2-a]pyridine, which is a fused bicyclic heterocyclic compound .

Synthesis Analysis

The synthesis of this compound can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific protocol for the synthesis of 2-arylimidazo[1,2-a]pyridines involves a two-component cyclization of substituted 2-aminopyridines and substituted phenacyl bromides .Molecular Structure Analysis

The molecular structure of “2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine” is planar, showing a dihedral angle between the phenyl and the imidazo[1,2-a]pyridine rings .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are important structural motifs found in numerous bioactive molecules. They can be synthesized from easily available chemicals due to their tremendous use in various branches of chemistry .Physical And Chemical Properties Analysis

The molecular weight of “2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine” is 273.13 g/mol . Some cyclometalated complexes exhibit luminescence with emission peaks of 390–543 nm in dichloromethane solution under UV irradiation .Wissenschaftliche Forschungsanwendungen

Synthesis of Imidazo[1,2-a]pyridine Derivatives : The synthesis of 3-alkenylimidazo[1,2-a]pyridines was achieved by direct palladium-catalyzed C-H alkenylation between bromoalkenes and imidazo[1,2-a]pyridines, including derivatives with a chloro substituent in the 6-position (Koubachi et al., 2008).

Cyclization Reactions : Dihalocarbenes reacted with 2-(benzylideneamino)pyridines to yield various chloroimidazo[1,2-a]pyridines via intramolecular cyclization (Khlebnikov et al., 1991).

Imaging Agents for Alzheimer’s Disease : Novel phenyl-imidazo[1,2-a]pyridines, including radioiodinated 2-(4′-bromophenyl)-6-iodoimidazo[1,2-a]pyridine, were developed as imaging agents for β-amyloid in Alzheimer’s disease. These compounds showed promise for both PET and SPECT imaging of β-amyloid plaques in the living brain (Yousefi et al., 2012).

Synthesis of Chloroimidazo[4,5‐c]pyridines : A new route was developed for synthesizing various chloroimidazo[4,5-c]pyridines, which are important intermediates in the synthesis of nucleosides and other heterocyclic compounds (Rousseau & Robins, 1965).

Corrosion Inhibition Properties : Computational studies on 2-phenylimidazole[1,2α]pyridine and derivatives, including 2-(4-bromophenyl) imidazole[1,2α] pyridine, demonstrated their potential as corrosion inhibitors. These compounds were predicted to be effective due to their electronic properties (Sundari et al., 2018).

Coordination Polymers : The compound 6-(4-carboxyphenyl)-3-(2-chloroimidazo[1,2-a]pyridin-3-yl)picolinic acid was used to construct zero-dimensional complexes and one-dimensional coordination polymers, which exhibited varied dimensionality and properties based on the types of organic solvents used (Yin et al., 2021).

Phosphorescent Organic Materials : Novel imidazo[1,2-a]pyridine derivatives were synthesized, demonstrating different phosphorescent colors and quantum yields, as well as reversible phosphorescent color switching in response to acid-base vapor stimuli. This research opens new possibilities for developing dynamic functional materials (Li & Yong, 2019).

Safety And Hazards

Zukünftige Richtungen

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . The ecological impact of the methods and mechanistic aspects are also important considerations for future research .

Eigenschaften

IUPAC Name |

2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrClN2/c14-10-3-1-9(2-4-10)12-8-17-7-11(15)5-6-13(17)16-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYRHYFIXKCKMIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60327962 | |

| Record name | 2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine | |

CAS RN |

96464-10-7 | |

| Record name | 2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

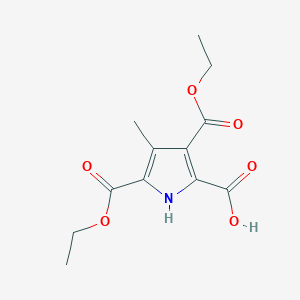

![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine](/img/structure/B186745.png)

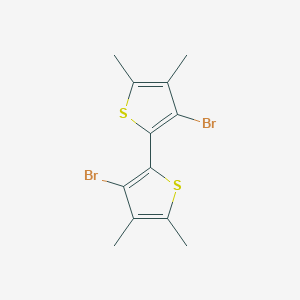

![5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylic acid](/img/structure/B186762.png)

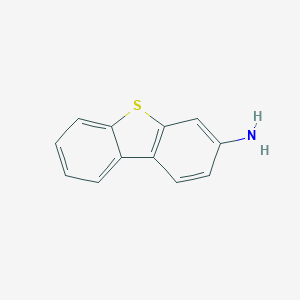

![[3,3'-Bithiophene]-4,4'-dicarboxaldehyde](/img/structure/B186765.png)